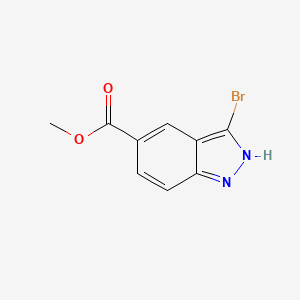

Methyl 3-Bromo-1H-indazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-bromo-2H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-7-6(4-5)8(10)12-11-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPZKKWEBQAHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672254 | |

| Record name | Methyl 3-bromo-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086391-06-1 | |

| Record name | Methyl 3-bromo-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-1H-indazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methyl 3-Bromo-1H-indazole-5-carboxylate: A Core Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Within this important class of heterocycles, Methyl 3-Bromo-1H-indazole-5-carboxylate (CAS No. 1086391-06-1) has emerged as a cornerstone synthetic intermediate.[1] Its strategic placement of a reactive bromine atom at the 3-position, combined with the electron-withdrawing carboxylate at the 5-position, makes it an exceptionally versatile and valuable building block for constructing complex molecular architectures.[1]

This guide provides an in-depth examination of the fundamental properties, synthesis, reactivity, and applications of Methyl 3-Bromo-1H-indazole-5-carboxylate. It is designed to equip researchers, medicinal chemists, and process development scientists with the technical insights and practical methodologies required to effectively leverage this reagent in their research and development endeavors. The focus extends beyond simple data presentation to explain the causality behind its synthetic utility and procedural choices, ensuring a robust and reliable application of this key intermediate.

Core Physicochemical and Structural Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of Methyl 3-Bromo-1H-indazole-5-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1086391-06-1 | [1][3][4] |

| Molecular Formula | C₉H₇BrN₂O₂ | [1] |

| Molecular Weight | 255.07 g/mol | [1][4] |

| IUPAC Name | methyl 3-bromo-1H-indazole-5-carboxylate | [1] |

| Purity | Typically ≥97% | [4] |

| Physical Form | Powder/Solid | (by analogy) |

| InChI Key | JEPZKKWEBQAHAO-UHFFFAOYSA-N | |

| Storage | Store at 2-8°C under an inert atmosphere. | [1] |

Note: Some physical properties like melting and boiling points are not consistently reported for this specific isomer in the provided results. Data for related isomers, such as Methyl 5-bromo-1H-indazole-3-carboxylate (CAS 78155-74-5), includes a melting point of 208-210°C and a predicted boiling point of 399.7°C.[5] While indicative, these values should not be assumed to be identical for the 3-bromo-5-carboxylate isomer.

Synthesis and Purification

The most common and direct route to Methyl 3-Bromo-1H-indazole-5-carboxylate is through the regioselective electrophilic bromination of its parent, Methyl 1H-indazole-5-carboxylate.

Workflow for Synthesis

Caption: Synthesis of the target compound via electrophilic bromination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the bromination of indazoles.[1]

-

Reaction Setup: To a solution of Methyl 1H-indazole-5-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a catalytic amount of acetic acid.[1] The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes.

-

Expert Insight: The choice of NBS as the brominating agent is critical. It is a solid, easy-to-handle source of electrophilic bromine that minimizes the formation of hazardous HBr gas as a byproduct. Performing the addition at 0°C helps to control the exothermic nature of the reaction and enhances regioselectivity for the C3 position, which is electronically activated for electrophilic attack.

-

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water. This will precipitate the crude product and dissolve the succinimide byproduct and residual DMF.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Methyl 3-Bromo-1H-indazole-5-carboxylate.

Spectral Characterization (Expected)

While specific spectra are proprietary, the structural features of the molecule allow for a confident prediction of its key spectral signatures, which are essential for its identification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring portion, a singlet for the methyl ester protons (around 3.9 ppm), and a broad singlet for the N-H proton of the indazole ring (typically downfield, >10 ppm).

-

¹³C NMR: The carbon NMR will display signals for the nine unique carbon atoms, including the carbonyl carbon of the ester (around 160-170 ppm), the C-Br carbon (significantly shifted), and the remaining aromatic carbons.

-

IR Spectroscopy: Key vibrational bands would include a sharp peak for the C=O stretch of the ester (approx. 1700-1730 cm⁻¹), N-H stretching (broad, approx. 3100-3300 cm⁻¹), and C-H aromatic stretches.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a nearly 1:1 ratio, which is the definitive signature of a molecule containing a single bromine atom. The exact mass should correspond to its molecular formula, C₉H₇BrN₂O₂.[1]

Reactivity and Synthetic Utility

The true power of Methyl 3-Bromo-1H-indazole-5-carboxylate lies in its capacity to serve as a substrate in a wide array of cross-coupling reactions. The bromine atom at the C3 position is an excellent leaving group for metal-catalyzed transformations.[1]

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The 3-bromoindazole moiety is an ideal handle for introducing molecular diversity. This is most commonly achieved through palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]

Caption: Key cross-coupling reactions utilizing the 3-bromo position.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the 3-bromoindazole with a variety of boronic acids or esters. This is a robust and highly versatile method for installing aryl, heteroaryl, or alkyl groups at the C3 position, enabling the synthesis of complex biaryl structures often found in kinase inhibitors.

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the coupling of the 3-bromoindazole with a wide range of primary or secondary amines. This is a direct and efficient route to 3-aminoindazole derivatives, which are themselves important pharmacophores and versatile synthetic intermediates.

Expert Insight: The reactivity of 3-bromoindazoles can sometimes be challenging due to lower activity or potential for dehalogenation side reactions.[6][7] The choice of palladium catalyst, ligand, base, and solvent is therefore critical for achieving high yields and selectivity. Modern catalysts and methodologies, such as those employing high-speed ball-milling, have been developed to overcome these challenges.[6][7]

Applications in Medicinal Chemistry

The indazole scaffold is a key feature in numerous approved drugs and clinical candidates, valued for its ability to form critical hydrogen bond interactions with biological targets. Methyl 3-Bromo-1H-indazole-5-carboxylate provides a direct entry point for synthesizing derivatives with potential therapeutic applications.

-

Enzyme Inhibitors: As a core fragment, it is used in the synthesis of kinase inhibitors for oncology (e.g., Axitinib features a related indazole core).[6] The ability to diversify the C3 position allows for fine-tuning of potency and selectivity against specific enzyme targets.[1]

-

Receptor Modulators: The scaffold is integral to compounds designed to modulate the activity of various cellular receptors.[1]

-

Antiviral and Anti-inflammatory Agents: Indazole derivatives have demonstrated a broad range of biological activities, and this building block is used to explore novel compounds with potential antiviral and anti-inflammatory properties.[1][2]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[8][9]

-

First Aid:

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, preferably at 2-8°C under an inert atmosphere.[1][8]

Conclusion

Methyl 3-Bromo-1H-indazole-5-carboxylate is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of diverse and complex molecules. By understanding its fundamental properties, synthesis, and reactivity profile as detailed in this guide, researchers can confidently and efficiently harness its potential to accelerate the discovery and development of next-generation therapeutics.

References

- Benchchem.

- Echemi.

- Fisher Scientific.

- BOC Sciences.

- Supporting Information. General Procedure for the Synthesis of 1H-Indazoles.

- Beilstein Journals. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018-04-06).

- PMC. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018-04-06).

- Sigma-Aldrich.

- BLD Pharm.

- Storemill.

- Sigma-Aldrich. 3-Bromo-1H-indazole-5-carboxylic acid 97 885521-49-3.

- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1086391-06-1|Methyl 3-bromo-1H-indazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 7. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.es [fishersci.es]

- 9. Page loading... [guidechem.com]

An In-Depth Technical Guide to Methyl 3-Bromo-1H-indazole-5-carboxylate: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-Bromo-1H-indazole-5-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, outline a robust synthetic pathway, explore its chemical reactivity and applications, and provide detailed experimental protocols grounded in established chemical principles.

Core Compound Identification and Properties

Methyl 3-Bromo-1H-indazole-5-carboxylate is a substituted indazole derivative valued for its specific arrangement of functional groups, which allows for versatile chemical manipulation. The indazole core is a recognized "privileged scaffold" in drug discovery, known to interact with a wide range of biological targets.[1]

Physicochemical Data Summary

A summary of the key quantitative data for this compound is presented below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂O₂ | [2] |

| Molecular Weight | 255.07 g/mol | [2] |

| CAS Number | 1086391-06-1 | [2][3] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically ≥97% | N/A |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate can be logically approached via a two-step sequence starting from a commercially available precursor. The strategy involves the regioselective bromination of the indazole core, followed by esterification of the carboxylic acid. This pathway is designed for efficiency and control over the final product's structure.

Logical Synthesis Workflow

The diagram below illustrates the proposed synthetic logic, starting from 1H-Indazole-5-carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Bromo-1H-indazole-5-carboxylic acid

Causality: The C3 position of the indazole ring is electron-rich and susceptible to electrophilic substitution. Using a brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) provides a controlled method for introducing the bromine atom at the desired position. This approach is analogous to established methods for brominating similar indazole systems.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 1H-indazole-5-carboxylic acid (1.0 eq) in DMF.

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (approx. 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into ice-cold water. The crude product should precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual DMF and succinimide, and dry under vacuum to yield 3-Bromo-1H-indazole-5-carboxylic acid. The product can be used in the next step, often without further purification.

Step 2: Synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate

Causality: The Fischer esterification is a classic and reliable acid-catalyzed method for converting a carboxylic acid into its corresponding methyl ester.[5] Using methanol as both the reagent and solvent drives the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack by methanol.

Experimental Protocol:

-

Reaction Setup: Suspend the 3-Bromo-1H-indazole-5-carboxylic acid (1.0 eq) obtained from Step 1 in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure Methyl 3-Bromo-1H-indazole-5-carboxylate.

Chemical Reactivity and Applications in Drug Development

The true value of Methyl 3-Bromo-1H-indazole-5-carboxylate lies in its capacity as a versatile intermediate for constructing more complex molecules. The bromine atom at the C3 position is the key handle for diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position, a common strategy in modern medicinal chemistry.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

These reactions enable the rapid generation of large libraries of compounds for structure-activity relationship (SAR) studies.[1][2]

Caption: Reactivity of the C3-Bromo group in cross-coupling.

Application in PARP Inhibitor Synthesis

Derivatives of the indazole scaffold are prominent in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair deficiencies (e.g., BRCA1/2 mutations). The structural motif provided by Methyl 3-Bromo-1H-indazole-5-carboxylate serves as a core fragment that can be elaborated into potent enzyme inhibitors. For example, the 2-phenyl-2H-indazole-7-carboxamide scaffold, found in the clinical candidate MK-4827, highlights the importance of this heterocyclic system in PARP inhibition.

Characterization Data

While a full experimental spectrum is not publicly available, typical NMR chemical shifts for related indazole structures can provide a strong indication of the expected values for Methyl 3-Bromo-1H-indazole-5-carboxylate.

Expected ¹H NMR (in DMSO-d₆, 400 MHz):

-

-NH Proton: A broad singlet typically observed far downfield, around δ 13.5-14.5 ppm.

-

Aromatic Protons: Three protons on the benzene ring portion, likely appearing as a singlet (or narrow doublet) and two doublets between δ 7.5 and 8.5 ppm. The exact splitting pattern will depend on the coupling constants between H4, H6, and H7.

-

Methyl Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.

Expected ¹³C NMR (in DMSO-d₆, 100 MHz):

-

Carbonyl Carbon (-C=O): Expected in the range of δ 165-170 ppm.

-

Aromatic & Heterocyclic Carbons: Multiple signals between δ 110-145 ppm. The C3 carbon bearing the bromine atom will be significantly shifted.

-

Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.

Conclusion

Methyl 3-Bromo-1H-indazole-5-carboxylate is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure and the specific reactivity of the C3-bromine atom provide medicinal chemists with a reliable and versatile platform for synthesizing novel compounds with significant therapeutic potential. The synthetic and applicative principles outlined in this guide underscore its importance and provide a framework for its effective utilization in research and development settings.

References

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Wiley-VCH 2007 - Supporting Information. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing). [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

(PDF) 13 C NMR of indazoles - ResearchGate. [Link]

-

Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. [Link]

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

Sources

- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 1086391-06-1|Methyl 3-bromo-1H-indazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 5. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Methyl 3-Bromo-1H-indazole-5-carboxylate: Structure, Synthesis, and Applications

This guide provides an in-depth analysis of Methyl 3-Bromo-1H-indazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental chemical identity, detail a robust synthetic protocol with mechanistic insights, and discuss its strategic application in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Chemical Identity and Structure

Methyl 3-Bromo-1H-indazole-5-carboxylate is a bifunctional molecule featuring a brominated indazole core and a methyl ester group.[1] This specific arrangement of functional groups makes it an exceptionally valuable intermediate in organic synthesis.

IUPAC Name and Tautomerism

The accepted IUPAC name for this compound is methyl 3-bromo-1H-indazole-5-carboxylate .[1] It is important to recognize that indazoles can exist in tautomeric forms, primarily the 1H and 2H forms. The 1H-indazole is generally the more thermodynamically stable and, therefore, the predominant tautomer.[2] The precise naming is critical as the position of the substituents dictates the molecule's reactivity and its ability to form intermolecular interactions with biological targets.

Chemical Structure

The structure consists of a fused bicyclic system where a pyrazole ring is joined to a benzene ring. The bromine atom is strategically positioned at the 3-position of the indazole ring, while the methyl carboxylate group is at the 5-position.

Caption: Chemical structure of Methyl 3-Bromo-1H-indazole-5-carboxylate.

Key Chemical Identifiers

A summary of the essential identifiers for this compound is provided below for easy reference and material sourcing.

| Identifier | Value | Source(s) |

| CAS Number | 1086391-06-1 | [1][3][4] |

| Molecular Formula | C₉H₇BrN₂O₂ | [1][3][4] |

| Molecular Weight | 255.07 g/mol | [1][3][4] |

| SMILES | O=C(C1=CC2=C(NN=C2Br)C=C1)OC | [3] |

| Purity (Typical) | ≥97% | [4] |

| Appearance | Solid | [5][6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][3] |

Synthesis and Mechanistic Considerations

The synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate is most commonly achieved through the regioselective bromination of its precursor, Methyl 1H-indazole-5-carboxylate.[1]

The Rationale for Regioselective Bromination

The indazole ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position is particularly activated and sterically accessible, rendering it the preferred site for bromination. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and prevent unwanted side reactions. N-bromosuccinimide (NBS) is an ideal reagent for this transformation as it provides a controlled, low-concentration source of electrophilic bromine, minimizing the formation of di-brominated products.[1] The reaction is typically performed in a polar aprotic solvent like DMF, which helps to solubilize the starting material and facilitate the reaction.[1]

Synthetic Workflow Diagram

The diagram below illustrates the straightforward, single-step conversion to the target compound.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate.

Materials:

-

Methyl 1H-indazole-5-carboxylate (1.0 eq)

-

N-bromosuccinimide (NBS) (1.05 - 1.1 eq)

-

Dimethylformamide (DMF)

-

Water

-

Brine solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Methyl 1H-indazole-5-carboxylate in anhydrous DMF.

-

Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the reaction's exothermicity and improve regioselectivity.[1]

-

Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding cold water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure Methyl 3-Bromo-1H-indazole-5-carboxylate.

Applications in Drug Discovery and Development

The true value of Methyl 3-Bromo-1H-indazole-5-carboxylate lies in its role as a versatile intermediate for creating diverse molecular libraries.

The Indazole Scaffold: A Privileged Structure

The indazole core is considered a "privileged scaffold" in medicinal chemistry.[1] This is because its unique geometry and hydrogen bonding capabilities allow it to bind to a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[2][7][8] Consequently, indazole derivatives have shown significant therapeutic potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][7]

A Strategic Intermediate for Structural Diversification

The bromine atom at the 3-position is the key to this molecule's utility. It serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1] This allows for the facile introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, amine groups, etc.) at this position, enabling the rapid generation of a library of analogues for Structure-Activity Relationship (SAR) studies. The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding molecular diversity.

Logical Workflow for Drug Discovery Application

The following diagram outlines the strategic use of Methyl 3-Bromo-1H-indazole-5-carboxylate in a typical drug discovery campaign.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1086391-06-1|Methyl 3-bromo-1H-indazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 6-溴-1H-吲唑-5-羧酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 3-bromo-1H-indazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of Methyl 3-Bromo-1H-indazole-5-carboxylate for Drug Discovery Applications

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a new chemical entity (NCE) from a laboratory bench to a clinical candidate, solubility is a non-negotiable parameter. It is the property that dictates how well a compound dissolves in a solvent to form a homogeneous solution.[7] For a drug to be effective, particularly when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[4] Insufficient aqueous solubility is a primary reason for the failure of many drug candidates.[4][7]

Key challenges arising from poor solubility include:

-

Compromised Bioassays: Precipitation of the compound in in vitro assays can lead to inaccurate and unreliable data regarding potency and efficacy.[4]

-

Low Bioavailability: An undissolved compound cannot be absorbed, resulting in low exposure at the target site and diminished therapeutic effect.[4][5]

-

Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble drug is a significant and costly challenge.[7]

Therefore, determining the solubility of a key intermediate like Methyl 3-bromo-1H-indazole-5-carboxylate is not merely a data collection exercise; it is a crucial step in risk mitigation and resource management for any drug discovery project utilizing this scaffold.[5][8]

Physicochemical Profile and Predicted Solubility

Methyl 3-bromo-1H-indazole-5-carboxylate is a bicyclic aromatic heterocycle.[9] Its structure provides clues to its likely solubility behavior:

-

Indazole Core: The indazole ring system is relatively rigid and planar, contributing to strong crystal lattice energy. This often results in high melting points and low aqueous solubility. The related compound, 3-Bromo-1H-indazole-5-carboxylic acid, has a melting point above 300°C, suggesting strong intermolecular forces.[10]

-

Bromo Substituent: The bromine atom at the 3-position increases the molecular weight and lipophilicity (hydrophobicity) of the molecule, which generally decreases aqueous solubility.

-

Methyl Carboxylate Group: The methyl ester at the 5-position offers a site for hydrogen bonding with water, which may slightly improve solubility compared to a non-polar substituent. However, this effect is often modest.

-

Amphoteric Nature: The indazole core is amphoteric, meaning it can act as both a weak acid and a weak base.[9] This suggests that its aqueous solubility will be pH-dependent, likely increasing at very low or very high pH values where the molecule can be protonated or deprotonated, respectively.

Predicted Solubility Profile:

-

Aqueous Solubility: Expected to be low in neutral aqueous buffers (e.g., Phosphate-Buffered Saline, PBS).

-

Organic Solvent Solubility: Expected to have higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Solubility in non-polar solvents like hexanes is likely to be very poor.

Experimental Determination of Solubility: Protocols and Rationale

Since pre-existing data is unavailable, direct experimental measurement is essential. Two complementary methods are standard in the pharmaceutical industry: the high-throughput kinetic solubility assay and the gold-standard thermodynamic solubility assay.[11][12]

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to quickly rank compounds.[13][14] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[5][15] This process can create supersaturated solutions, so the result is a measure of apparent solubility under specific, non-equilibrium conditions.[16]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 3-bromo-1H-indazole-5-carboxylate (e.g., 10 mM) in 100% DMSO.

-

Rationale: DMSO is a powerful solvent that ensures the compound is fully dissolved before its introduction to the aqueous phase.[17]

-

-

Plate Setup: Using a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the first column of wells.

-

Serial Dilution: Perform a serial dilution across the plate by transferring a portion of the solution to adjacent wells containing pure DMSO.

-

Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to all wells, typically resulting in a final DMSO concentration of 1-2%.[17]

-

Rationale: A low final DMSO concentration is crucial to minimize its co-solvent effects on the final measurement.

-

-

Incubation: Seal the plate and shake at room temperature for a set period (e.g., 1.5 to 2 hours).[13][17]

-

Rationale: This incubation allows time for the compound to precipitate out of the supersaturated solution.

-

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[6][14]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to buffer-only controls.

Caption: Workflow for the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of a compound and is considered the "gold standard".[18] It involves equilibrating an excess of the solid compound in the solvent of interest over a prolonged period.[14][16]

-

Sample Preparation: Add an excess amount of solid Methyl 3-bromo-1H-indazole-5-carboxylate to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, various organic solvents).

-

Rationale: Ensuring excess solid is present is critical to guarantee that the resulting solution is saturated at equilibrium.[16]

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-48 hours).[11][16]

-

Rationale: This long incubation period allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states.[12]

-

-

Phase Separation: After equilibration, allow the vials to stand so that the excess solid can sediment. Separate the saturated supernatant from the solid material via filtration (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifugation.

-

Rationale: This step is crucial to ensure that no undissolved particles are carried over into the sample for analysis, which would artificially inflate the measured concentration.[11]

-

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Rationale: HPLC-UV provides a robust and sensitive method for quantification. A standard calibration curve must be generated using solutions of known concentration to ensure accuracy.[11]

-

-

Data Analysis: The measured concentration of the saturated solution is the thermodynamic solubility, typically reported in µg/mL or µM.

Caption: Workflow for the thermodynamic shake-flask assay.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison across different conditions.

Table 1: Example Solubility Data Table for Methyl 3-bromo-1H-indazole-5-carboxylate

| Solvent/Buffer System | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| PBS, pH 7.4 | Kinetic | 25 | Experimental Value | Calculated Value |

| PBS, pH 7.4 | Thermodynamic | 25 | Experimental Value | Calculated Value |

| Simulated Gastric Fluid (pH 1.2) | Thermodynamic | 37 | Experimental Value | Calculated Value |

| DMSO | N/A | 25 | > 25,000 | > 10,000 |

| Ethanol | Thermodynamic | 25 | Experimental Value | Calculated Value |

Interpretation:

-

A kinetic solubility value significantly higher than the thermodynamic value suggests the compound readily forms supersaturated solutions, which can have implications for in vivo absorption.[15]

-

Comparing solubility in different pH media will confirm the pH-dependent nature of the compound's solubility.

-

The data will provide a clear rank-ordering of suitable solvents for formulation and analytical studies.

Conclusion and Forward Look

Characterizing the solubility of Methyl 3-bromo-1H-indazole-5-carboxylate is a foundational step for any research program intending to use it as a scaffold for drug discovery. While public data is sparse, the robust and well-established kinetic and thermodynamic assay protocols detailed in this guide provide a clear path for generating the necessary data. This information is indispensable for making informed decisions, from designing relevant biological assays to developing viable formulations for preclinical studies. By investing in a thorough understanding of this critical physicochemical property, research teams can de-risk their projects and significantly enhance the probability of success.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. ucd.ie [ucd.ie]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 9. Indazole - Wikipedia [en.wikipedia.org]

- 10. 3-Bromo-1H-indazole-5-carboxylic acid 97 885521-49-3 [sigmaaldrich.com]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. ingentaconnect.com [ingentaconnect.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-Bromo-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-1H-indazole-5-carboxylate is a key heterocyclic building block utilized extensively in medicinal chemistry and pharmaceutical research. Its utility stems from the indazole scaffold, a privileged structure in drug discovery, and the presence of a bromine atom at the 3-position, which serves as a versatile handle for synthetic diversification through cross-coupling reactions.[1] This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that unequivocally confirm the structure and purity of this compound. Understanding these spectral signatures is paramount for researchers designing novel therapeutics and synthetic pathways.

Molecular Structure

The foundational step in any spectroscopic analysis is the visualization of the molecule's structure. The arrangement of atoms and functional groups dictates the spectral output.

Figure 1. Chemical Structure of Methyl 3-bromo-1H-indazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum of Methyl 3-bromo-1H-indazole-5-carboxylate is typically recorded in a deuterated solvent like DMSO-d₆.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~14.13 | Singlet (broad) | 1H | NH |

| ~8.21 | Doublet (d) | 1H | Ar-H 4 |

| ~7.67 | Doublet (d) | 1H | Ar-H 7 |

| ~7.59 | Doublet of Doublets (dd) | 1H | Ar-H 6 |

| ~3.92 | Singlet | 3H | -OCH ₃ |

Note: Data is referenced from a similar compound, Methyl 5-bromo-1H-indazole-3-carboxylate, and may show slight variations.[2]

Interpretation:

-

The N-H Proton (δ ~14.13): The significant downfield shift is characteristic of an acidic proton on a nitrogen atom within a heteroaromatic system. Its broadness is a result of quadrupole broadening and potential chemical exchange.

-

Aromatic Protons (δ 7.5-8.3): The three protons on the benzene ring portion of the indazole appear in the typical aromatic region.

-

The proton at C4 (δ ~8.21) is the most deshielded. This is due to its peri position relative to the ester group at C5, placing it in the deshielding cone of the carbonyl. It appears as a doublet due to coupling with the proton at C6.

-

The proton at C7 (δ ~7.67) is a standard aromatic proton, appearing as a doublet from coupling to the H at C6.

-

The proton at C6 (δ ~7.59) is coupled to both the H at C7 and the H at C4, resulting in a doublet of doublets.

-

-

The Methyl Ester Protons (δ ~3.92): The three protons of the methyl group appear as a sharp singlet, as there are no adjacent protons to couple with. Their chemical shift is typical for a methyl ester.

¹³C NMR Spectroscopy

Carbon NMR provides a map of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~166 | C =O (Ester) |

| ~142 | C 7a |

| ~135 | C 3a |

| ~129 | C 5 |

| ~126 | C 6 |

| ~123 | C 4 |

| ~115 | C -Br |

| ~112 | C 7 |

| ~52 | -OC H₃ |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Interpretation:

-

Carbonyl Carbon (δ ~166): The ester carbonyl carbon is significantly downfield, as expected.

-

Aromatic Carbons (δ 112-142): The eight carbons of the indazole ring system appear in this range. The carbon attached to the bromine (C -Br) is expected to be shifted to a distinct region around 115 ppm. The bridgehead carbons (C3a and C7a) and the carbon bearing the ester (C5) are also clearly distinguishable.

-

Methyl Carbon (δ ~52): The methyl carbon of the ester group appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |

|---|---|---|---|

| 3300-3100 | Medium, Broad | N-H | Stretch |

| ~3050 | Medium-Weak | C-H (Aromatic) | Stretch |

| ~2950 | Medium-Weak | C-H (Methyl) | Stretch |

| ~1720 | Strong | C=O (Ester) | Stretch |

| ~1620, ~1480 | Medium | C=C (Aromatic) | Stretch |

| ~1250 | Strong | C-O (Ester) | Stretch |

| ~600 | Medium | C-Br | Stretch |

Interpretation: The IR spectrum provides a clear fingerprint of the molecule's functional groups.

-

The broad absorption above 3100 cm⁻¹ is a definitive indicator of the N-H bond of the indazole ring.

-

A strong, sharp peak around 1720 cm⁻¹ is the most prominent feature, unambiguously assigned to the carbonyl (C=O) stretch of the methyl ester group.

-

The presence of the aromatic ring is confirmed by the C-H stretches just above 3000 cm⁻¹ and the C=C skeletal vibrations in the 1620-1480 cm⁻¹ region.

-

A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester, and a medium intensity band in the lower frequency region (~600 cm⁻¹) is indicative of the C-Br bond .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Data:

-

Molecular Formula: C₉H₇BrN₂O₂

-

Molecular Weight: 255.07 g/mol [1]

-

Key Feature: The presence of bromine is easily identified by a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for any fragment containing a bromine atom, separated by 2 mass units (e.g., at m/z 255 and 257 for the molecular ion).

Figure 2. Plausible mass spectrometry fragmentation pathway.

Interpretation of Fragmentation:

-

Molecular Ion (M⁺, m/z 255/257): The parent peak will appear as a pair of peaks of nearly equal height, confirming the molecular weight and the presence of one bromine atom.

-

Loss of a Methoxy Radical (m/z 224/226): A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), leading to the formation of a stable acylium ion. This fragment will also exhibit the 1:1 isotopic pattern.

-

Loss of the Carbomethoxy Radical (m/z 197/199): The entire methyl ester group can be lost as a radical (•COOCH₃), resulting in a brominated indazole cation, which also shows the characteristic bromine isotope pattern.

-

Loss of Bromine (m/z 116): Subsequent loss of a bromine radical from the m/z 197/199 fragment gives the indazole cation fragment at m/z 116. This peak will be a singlet, as the bromine atom is no longer present.

Experimental Protocols

Sample Preparation for NMR

-

Accurately weigh approximately 5-10 mg of Methyl 3-bromo-1H-indazole-5-carboxylate.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO is often used for indazole derivatives to ensure solubility and to observe the exchangeable N-H proton.

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

Insert the tube into the NMR spectrometer spinner and proceed with data acquisition.

Causality: DMSO-d₆ is chosen for its high polarity, which aids in dissolving the polar indazole derivative, and its high boiling point, which is suitable for variable temperature experiments if needed. Crucially, it allows for the observation of the N-H proton, which might be exchanged and thus invisible in solvents like D₂O or CD₃OD.

Synthesis via Bromination

A common synthetic route to this compound involves the regioselective bromination of the parent indazole.[1]

-

Dissolution: Dissolve Methyl 1H-indazole-5-carboxylate in a suitable polar aprotic solvent like dimethylformamide (DMF) or a chlorinated solvent like dichloromethane (DCM).

-

Cooling: Cool the reaction mixture in an ice bath (0 °C) to control the reaction's exothermicity and improve regioselectivity.

-

Brominating Agent Addition: Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS), portion-wise. The use of NBS is preferred over elemental bromine for its milder nature and easier handling. An acidic catalyst, like acetic acid, can facilitate the electrophilic substitution.[1]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any excess bromine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Methyl 3-bromo-1H-indazole-5-carboxylate.

Trustworthiness: This protocol is self-validating. The use of controlled temperature and slow addition of NBS ensures regioselectivity for the C3 position, which is electronically activated for electrophilic attack in the indazole ring system. TLC monitoring provides real-time validation of the reaction's progress, and the final purification step, confirmed by the spectroscopic data presented in this guide, ensures the integrity of the final product.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of Methyl 3-bromo-1H-indazole-5-carboxylate. The key spectral signatures—including the specific chemical shifts of the aromatic and N-H protons, the strong carbonyl stretch in the IR, and the characteristic M⁺/M+2 isotopic pattern in the mass spectrum—serve as a reliable analytical benchmark for chemists working with this important synthetic intermediate.

References

-

Wiley-VCH. Supporting Information for Synthesis of 1H-indazoles. 2007. Available at: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Available at: [Link]

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

-

PubChem. methyl 1H-indazole-3-carboxylate. Available at: [Link]

-

Beilstein Journals. Supporting Information: Regioselective alkylation of a versatile indazole. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for General Procedure for the Synthesis of 1H-Indazoles. Available at: [Link]

-

ChemBK. methyl 4-amino-5-bromo-1H-indazole-3-carboxylate. Available at: [Link]

-

AHH Chemical Co., Ltd. methyl 5-bromo-1H-indazole-3-carboxylate, min 97%. Available at: [Link]

-

National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

-

International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

-

ResearchGate. 1-Methyl-1H-indazole-3-carboxylic acid. Available at: [Link]

-

National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. Available at: [Link]

-

National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]

Sources

Synthesis of "Methyl 3-Bromo-1H-indazole-5-carboxylate" starting materials

An In-depth Technical Guide to the Synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate: A Focus on Starting Materials and Strategic Routes

Abstract

Methyl 3-bromo-1H-indazole-5-carboxylate is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors. Its structural features—a reactive bromo-substituent at the 3-position and a versatile carboxylate handle at the 5-position—make it an attractive scaffold for drug discovery. This technical guide provides a comprehensive overview of the principal synthetic strategies for its preparation, with a specific focus on the selection of starting materials and the rationale behind different synthetic routes. We will explore two primary approaches: the de novo construction of the indazole ring from appropriately substituted benzene precursors and the late-stage functionalization of a pre-formed indazole core. Detailed experimental protocols, mechanistic insights, and a comparative analysis of the discussed routes are presented to equip researchers and drug development professionals with the knowledge to make informed decisions for its synthesis in both laboratory and process scale settings.

Introduction

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting a diverse range of biological targets. The specific derivative, Methyl 3-Bromo-1H-indazole-5-carboxylate, offers synthetic chemists strategic advantages. The bromine atom at the C3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of complex molecular fragments. Concurrently, the methyl ester at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations. Understanding the most efficient and scalable methods to access this intermediate is therefore of critical importance.

Part 1: Retrosynthetic Analysis and Key Strategic Disconnections

A retrosynthetic analysis of Methyl 3-Bromo-1H-indazole-5-carboxylate reveals two logical points for disconnection, leading to two distinct families of synthetic strategies.

-

C3-Br Bond Disconnection: This approach relies on a pre-existing Methyl 1H-indazole-5-carboxylate core. The challenge then becomes the regioselective introduction of a bromine atom at the C3 position. This can be achieved either through direct electrophilic bromination or by converting a C3-amino group into a bromide via a Sandmeyer-type reaction.

-

Indazole Ring Disconnection (N1-N2 and C3-C7a Bonds): This strategy involves building the heterocyclic ring from a substituted benzene derivative. The key starting material would be a 2,4-disubstituted aniline or a related precursor, where the substituents are poised to cyclize and form the indazole system.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Strategy A: Synthesis via Late-Stage Functionalization

This approach is advantageous if the corresponding unfunctionalized or amino-substituted indazole precursors are readily available.

Route A1: Direct Bromination of Methyl 1H-indazole-5-carboxylate

The C3 position of the 1H-indazole ring is electron-rich and susceptible to electrophilic attack. Direct bromination offers the most atom-economical route to the target compound.

Causality and Mechanistic Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), is polarized or activated by a solvent or catalyst to generate an electrophilic bromine species ("Br+"). This electrophile is then attacked by the π-system of the indazole ring, preferentially at the C3 position, to form a sigma complex (arenium ion). Subsequent deprotonation restores aromaticity and yields the 3-bromo product. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) can facilitate the reaction.[1]

-

Setup: To a solution of Methyl 1H-indazole-5-carboxylate (1.0 eq) in DMF (10 volumes), add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, pour the reaction mixture into ice-water (50 volumes).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Methyl 3-Bromo-1H-indazole-5-carboxylate.

Route A2: Sandmeyer Reaction of Methyl 3-Amino-1H-indazole-5-carboxylate

The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a halide via a diazonium salt intermediate.[2][3] This route is particularly valuable when the 3-aminoindazole precursor is more accessible than the parent indazole.

Causality and Mechanistic Insight: The reaction is a two-step process.

-

Diazotization: The 3-amino group is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[4]

-

Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][3] Copper(I) facilitates a single-electron transfer to the diazonium ion, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final 3-bromoindazole product.[3]

-

Diazotization: Suspend Methyl 3-Amino-1H-indazole-5-carboxylate (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, 5 volumes) at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water (2 volumes) dropwise, maintaining the internal temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C.

-

Copper Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr, 1.5 eq) in 48% HBr (3 volumes) at room temperature.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, warm the mixture to 50-60 °C and stir for 1 hour to ensure complete decomposition of the diazonium salt.

-

Workup and Purification: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Part 3: Strategy B: De Novo Synthesis from Benzenoid Precursors

This approach builds the indazole core from the ground up, offering high flexibility in introducing substituents on the benzene ring.

Route B1: From 3-Amino-4-methylbenzoic Acid

This is a classical and robust route that builds the indazole ring through diazotization and intramolecular cyclization. The commercially available 3-Amino-4-methylbenzoic acid is an excellent starting point.

Causality and Mechanistic Insight: The synthesis involves several key transformations:

-

Esterification: The carboxylic acid is first protected as a methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).

-

Diazotization: The amino group of the resulting Methyl 3-amino-4-methylbenzoate is converted to a diazonium salt using nitrous acid at low temperatures.

-

Intramolecular Cyclization: This is the key ring-forming step. The diazonium salt undergoes an intramolecular electrophilic attack on the aromatic ring, but more commonly, the reaction proceeds by cyclization involving the adjacent methyl group, which tautomerizes to form the indazole ring. This reaction is often referred to as the Jacobson indazole synthesis.

-

Bromination: The resulting Methyl 1H-indazole-5-carboxylate is then brominated at the C3 position as described in Route A1.

Sources

The Strategic Utility of Methyl 3-Bromo-1H-indazole-5-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Medicinal and Process Chemists

In the landscape of contemporary drug discovery, the indazole scaffold stands out as a "privileged" heterocyclic motif, frequently incorporated into a multitude of clinical candidates and approved drugs, particularly in oncology.[1] Its inherent biological activities and versatile chemical handles make it a cornerstone for the synthesis of targeted therapeutics. Among the various functionalized indazoles, Methyl 3-bromo-1H-indazole-5-carboxylate (CAS 1086391-06-1) has emerged as a pivotal building block, offering medicinal chemists a strategic entry point for rapid library synthesis and lead optimization. This technical guide provides an in-depth analysis of its properties, synthesis, and reactivity, with a focus on its application in the development of next-generation therapeutics.

Core Attributes of the Building Block

Methyl 3-bromo-1H-indazole-5-carboxylate is a bifunctional molecule strategically designed for synthetic diversification. The bromine atom at the 3-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the methyl ester at the 5-position offers a site for amide bond formation or further functionalization.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1086391-06-1 | [2][3][4] |

| Molecular Formula | C₉H₇BrN₂O₂ | [2][5] |

| Molecular Weight | 255.07 g/mol | [2][5] |

| Appearance | White to off-white or yellow solid/powder | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Store at 2-8°C under an inert atmosphere | [5] |

| InChI Key | JEPZKKWEBQAHAO-UHFFFAOYSA-N | [6] |

Safety and Handling

As with any halogenated heterocyclic compound, appropriate safety precautions are essential.

-

Hazard Statements : May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Measures : Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.[6]

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.[6]

Synthesis of the Core Building Block

The regioselective synthesis of Methyl 3-bromo-1H-indazole-5-carboxylate is crucial for its utility. The most common laboratory-scale approach involves the direct bromination of the corresponding indazole precursor.

Key Synthetic Transformation: Electrophilic Bromination

The synthesis hinges on the electrophilic aromatic substitution at the C3 position of the indazole ring, which is activated towards such reactions.

Caption: General synthetic scheme for Methyl 3-bromo-1H-indazole-5-carboxylate.

Mechanistic Rationale

The regioselectivity of the bromination at the C3 position is governed by the electronic properties of the indazole ring system. The C3 position is the most electron-rich and sterically accessible site for electrophilic attack. The reaction is typically performed under mild conditions to prevent over-bromination or side reactions.[5]

-

Brominating Agent : N-Bromosuccinimide (NBS) is the preferred reagent as it provides a controlled source of electrophilic bromine (Br⁺).[5]

-

Solvent and Catalyst : Polar aprotic solvents like dimethylformamide (DMF) are often used. An acidic catalyst, such as acetic acid, can facilitate the reaction by activating the NBS.[5]

-

Temperature Control : Maintaining a low temperature (0°C to room temperature) is critical to ensure high regioselectivity.[5]

Reactivity and Key Transformations

The synthetic power of Methyl 3-bromo-1H-indazole-5-carboxylate lies in the reactivity of its C3-bromo substituent, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the indazole core and a diverse range of aryl or heteroaryl boronic acids. This reaction is fundamental to the construction of many kinase inhibitors.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices:

-

Palladium Catalyst : The choice of palladium catalyst and ligand is critical. For nitrogen-rich heterocycles like indazoles, catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] have proven effective, as they are robust and can overcome potential catalyst inhibition by the substrate.[3]

-

Base : A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the activation of the boronic acid in the transmetalation step of the catalytic cycle.[3]

-

Solvent System : A mixture of an organic solvent like 1,4-dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the direct formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry for the synthesis of arylamines.[8] This reaction enables the introduction of various amine-containing fragments at the C3 position of the indazole.

Caption: Workflow for the THP protection of the indazole nitrogen.

Detailed Experimental Protocol: THP Protection

[9]

-

Reaction Setup : To a solution of Methyl 3-bromo-1H-indazole-5-carboxylate (3.0 g, 11.76 mmol) in dichloromethane (50 mL), add 3,4-dihydro-2H-pyran (1.98 g, 23.54 mmol).

-

Catalyst Addition : Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (245 mg, 1.18 mmol).

-

Reaction : Stir the resulting solution overnight at room temperature.

-

Workup : Concentrate the reaction mixture under vacuum.

-

Purification : Recrystallize the residue from a dichloromethane-hexane mixture (1:20) to yield the THP-protected product.

This protected intermediate can then be carried forward through subsequent cross-coupling reactions without interference from the acidic N-H proton. The THP group can be readily removed under acidic conditions when desired.

Conclusion

Methyl 3-bromo-1H-indazole-5-carboxylate is a high-value, versatile building block for modern medicinal chemistry. Its strategically placed reactive handles—the C3-bromo for cross-coupling and the C5-ester for amide formation—provide a robust platform for the rapid and efficient synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully leverage its potential in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted agents.

References

- DeCorte, B. L., et al. (2017). Indazole derivatives useful as CB-1 inverse agonists. U.S. Patent 9,682,940 B2. Filed August 17, 2016, and issued June 20, 2017.

- INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: Methyl 3-bromo-1H-indazole-5-carboxylate. Retrieved from INDOFINE Chemical Company, Inc. website.

- Combi-Blocks. (n.d.). Safety Data Sheet: Methyl 3-bromoindazole-5-carboxylate.

- Matrix Scientific. (n.d.). SAFETY DATA SHEET: Methyl 3-bromoindazole-5-carboxylate.

- BenchChem. (n.d.). Methyl 3-Bromo-1H-indazole-5-carboxylate | CAS 1086391-06-1.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 1086391-06-1 Name: Methyl 3-bromo-1H-indazole-5-carboxylate.

- BenchChem. (n.d.). Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate.

-

Wikipedia. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia. [Link]

- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole.

- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....

- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- BLD Pharm. (n.d.). 1086391-06-1|Methyl 3-bromo-1H-indazole-5-carboxylate.

- Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances.

- National Center for Biotechnology Information. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.

- BenchChem. (n.d.). Methyl 3-Bromo-1H-indazole-5-carboxylate | CAS 1086391-06-1.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

- Sigma-Aldrich. (n.d.). Methyl 3-bromo-1H-indazole-5-carboxylate | 1086391-06-1.

- Comptes Rendus de l'Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie.

Sources

- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 2. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 3-bromo-1H-indazole-5-carboxylate | 1086391-06-1 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Methyl 3-Bromo-1H-indazole-5-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design

In the landscape of modern oncology and inflammation research, protein kinases have emerged as pivotal targets for therapeutic intervention. Their deregulation is a hallmark of numerous pathologies, driving aberrant cellular proliferation, survival, and migration. Consequently, the development of small molecule kinase inhibitors has become a central focus of drug discovery. Within this competitive arena, the 1H-indazole scaffold has distinguished itself as a "privileged" structure—a molecular framework that frequently binds to multiple biological targets with high affinity.[1][2] Its structural resemblance to the purine core of ATP allows it to function as an effective ATP-competitive inhibitor, occupying the critical hinge region of the kinase active site.[1]

Commercially available drugs such as Pazopanib and Axitinib, both featuring the indazole core, underscore the clinical success of this scaffold in targeting receptor tyrosine kinases.[1][3] This guide focuses on a particularly valuable, functionalized building block: Methyl 3-bromo-1H-indazole-5-carboxylate . We will explore its synthesis, its strategic utility, and its application in the construction of potent kinase inhibitors, with a specific focus on targeting the AXL receptor tyrosine kinase, a key driver of cancer progression and therapeutic resistance.[4][5]

Section 1: Synthesis of the Core Building Block: Methyl 3-Bromo-1H-indazole-5-carboxylate

The synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate can be approached through several routes. A common and reliable method involves the diazotization and cyclization of an appropriately substituted aniline precursor. This process ensures the regioselective formation of the indazole core. An alternative involves the direct bromination of an existing indazole-5-carboxylic acid.

Synthetic Pathway via Diazotization

This pathway begins with the commercially available 4-Amino-3-bromo-2-methylbenzoic acid. The key steps involve the conversion of the amino group into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring system, followed by esterification.

Caption: Synthetic workflow via diazotization.

Experimental Protocol: Synthesis via Diazotization and Esterification

-

Diazotization:

-

Suspend Methyl 4-amino-3-bromo-2-methylbenzoate in a mixture of concentrated hydrochloric acid and water.[6]

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.[7] The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Cyclization and Hydrolysis:

-